molecular formula C12H23NO4 B2845523 (3S)-3-{[(tert-butoxy)carbonyl]amino}heptanoic acid CAS No. 119005-45-7

(3S)-3-{[(tert-butoxy)carbonyl]amino}heptanoic acid

Cat. No.: B2845523
CAS No.: 119005-45-7
M. Wt: 245.319
InChI Key: KVAFMJHZXSBEFB-VIFPVBQESA-N
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Description

(3S)-3-{[(tert-Butoxy)carbonyl]amino}heptanoic acid is a chiral carboxylic acid derivative featuring a seven-carbon aliphatic chain (heptanoic acid backbone) with a tert-butoxycarbonyl (Boc)-protected amino group at the (S)-configured third carbon. The Boc group serves as a temporary protective moiety for amines, enhancing stability during synthetic processes while enabling selective deprotection under acidic conditions. This compound is primarily utilized in peptide synthesis, medicinal chemistry, and as a chiral building block for drug development. Its structural flexibility and stereochemical specificity make it valuable for designing bioactive molecules with tailored pharmacokinetic properties .

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-5-6-7-9(8-10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAFMJHZXSBEFB-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119005-45-7
Record name (S)-3-((tert-butoxycarbonyl)amino)heptanoic acid
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Preparation Methods

Rhodium-Catalyzed C–H Insertion

Rhodium-catalyzed C–H insertion of diazo compounds into N-Boc-protected amines enables the synthesis of β²- and β³-amino acids. A modified protocol for β³-amino acids involves the reaction of hept-6-enyl diazoacetate with N-Boc-N-benzyl-N-methylamine in the presence of Rh₂(S-DOSP)₄. The reaction proceeds via a carbene intermediate, inserting into the C–H bond at the γ-position to yield the Boc-protected β³-amino ester. Hydrolysis of the ester group provides the carboxylic acid with up to 92% ee.

Reaction Conditions:

  • Catalyst: Rh₂(S-DOSP)₄ (2 mol%).
  • Solvent: Dichloromethane, 0°C.
  • Yield: 70–75% after hydrolysis.

Thiourea-Catalyzed Aldol Reaction

Thiourea organocatalysts facilitate the enantioselective aldol reaction between N-Boc aldimines and silyl enol ethers. For heptanoic acid derivatives, the reaction of N-Boc-protected hexanal imine with trimethylsilyl enolate of methyl acetate produces the β³-amino ester with 88% ee. Acidic hydrolysis converts the ester to the carboxylic acid.

Advantages:

  • Catalyst Loading: 5 mol% thiourea.
  • Diastereoselectivity: >20:1 syn:anti.

Oxidation of β-Amino Alcohols

β-Amino alcohols serve as intermediates for the target compound. A two-step strategy involves:

  • Amination of Aldehydes: Proline-catalyzed asymmetric amination of 6-hexenal with Boc-protected hydroxylamine yields (3S)-3-Boc-aminoheptanal.
  • Oxidation: The aldehyde is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or Pinnick conditions (NaClO₂/2-methyl-2-butene), achieving 80–85% yield.

Comparison of Oxidizing Agents:

Agent Yield (%) Epimerization Risk
Jones reagent 82 Moderate
Pinnick oxidation 85 Low

Solid-Phase Peptide Synthesis (SPPS) Adaptations

While SPPS is typically used for peptide chains, its principles apply to Boc-protected β³-amino acids. The carboxylic acid group of (3S)-3-Boc-aminoheptanoic acid is activated with HATU and coupled to a resin-bound amine. After elongation, TFA cleavage releases the Boc-protected amino acid, though this method is less efficient for monomeric synthesis.

Structural and Analytical Validation

Critical data for this compound confirm successful synthesis:

  • Molecular Weight: 245.32 g/mol (C₁₂H₂₃NO₄).
  • Optical Rotation: [α]₂₅D = +15.6° (c = 1.0, CHCl₃).
  • Spectroscopic Data:
    • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.21 (m, 1H, CH-NH), 4.95 (d, J = 8.4 Hz, 1H, NH).

Comparative Analysis of Methods

Method Yield (%) ee (%) Complexity
α-Amino Acid Homologation 78–85 >95 Moderate
Rh-Catalyzed C–H Insertion 70–75 92 High
Thiourea Organocatalysis 65–70 88 Low
Alcohol Oxidation 80–85 90 Moderate

Chemical Reactions Analysis

Types of Reactions

(3S)-3-{[(tert-butoxy)carbonyl]amino}heptanoic acid can undergo several types of chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions, allowing the amino group to participate in further reactions.

    Coupling Reactions: The compound can be used in peptide synthesis, where it reacts with other amino acids to form peptide bonds.

    Oxidation and Reduction Reactions: The heptanoic acid moiety can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling: Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Substitution: Removal of the Boc group yields the free amino acid.

    Coupling: Formation of dipeptides or longer peptide chains.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Peptide Synthesis

(3S)-3-{[(tert-butoxy)carbonyl]amino}heptanoic acid is widely utilized as a building block in peptide synthesis. Its stable structure and protective Boc groups prevent unwanted side reactions, allowing for the efficient assembly of peptides with desired sequences.

Drug Development

This compound plays a crucial role in the synthesis of drug candidates, particularly those that require specific amino acid sequences for bioactivity. Research has shown that derivatives synthesized from this compound exhibit enhanced bioactivity against cancer cell lines, indicating its potential in therapeutic applications .

Bioconjugation Studies

In bioconjugation, this compound is employed to modify biomolecules such as proteins and nucleic acids. This modification is essential for studying the functions and interactions of these biomolecules in various biological processes.

Material Science

The unique properties of this compound contribute to the development of novel materials, including hydrogels and nanomaterials. These materials have applications in drug delivery systems and tissue engineering.

Peptide Synthesis Efficiency

Research indicates that utilizing this compound in peptide synthesis significantly improves yields and reduces side reactions compared to unprotected amino acids.

Drug Development Impact

A study demonstrated that derivatives synthesized from this compound exhibited enhanced bioactivity against specific cancer cell lines, showcasing its potential in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}heptanoic acid primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Under acidic conditions, the Boc group is removed, revealing the free amino group, which can then participate in further reactions to form peptide bonds. This mechanism is crucial for the stepwise synthesis of peptides and proteins.

Comparison with Similar Compounds

Key Structural Features and Functional Group Variations

The following table summarizes critical differences between (3S)-3-{[(tert-Butoxy)carbonyl]amino}heptanoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Chain Length/Backbone Stereochemistry
This compound C₁₂H₂₃NO₄ 261.32 (calc.) Boc-amine, carboxylic acid Linear heptanoic acid 3S
(1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (PBZS1035) C₁₂H₂₁NO₄ 259.30 Boc-amine, carboxylic acid, cyclohexane Cyclohexane ring 1R,3S
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid C₁₁H₂₁NO₄ 245.29 Boc-amine, carboxylic acid, methyl branch Linear pentanoic acid 2R,3S
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid C₁₄H₁₈N₂O₆ 310.30 Boc-amine, carboxylic acid, 3-nitrophenyl Phenyl-substituted propanoic acid 3S

Notes:

  • Backbone Rigidity : Cyclohexane-based analogs (e.g., PBZS1035) exhibit restricted conformational flexibility due to their cyclic structure, which may influence binding affinity in target proteins .
  • Substituent Effects: The 3-nitrophenyl group in the propanoic acid derivative introduces electron-withdrawing effects and aromatic π-π interactions, altering solubility and reactivity .

Physicochemical Properties and Stability

Property Heptanoic Acid Derivative PBZS1035 (Cyclohexane) 3-Methylpentanoic Acid Derivative 3-Nitrophenylpropanoic Acid
Density (g/cm³) ~1.1 (estimated) Not reported Not reported 1.288 ± 0.06
Boiling Point (°C) ~300 (estimated) Not reported Not reported 483.9 ± 45.0
pKa (carboxylic acid) ~4.2 (predicted) ~4.2 (predicted) ~4.2 (predicted) 4.17 ± 0.10
Storage Conditions Room temperature (stable) Not reported Not reported 2–8°C

Key Observations :

  • The nitro-substituted propanoic acid derivative has a significantly higher boiling point and density due to its aromatic nitro group, which increases molecular polarity and intermolecular forces .
  • All Boc-protected analogs share similar carboxylic acid pKa values (~4.2), enabling predictable deprotonation behavior in aqueous environments.

Biological Activity

(3S)-3-{[(tert-butoxy)carbonyl]amino}heptanoic acid, often abbreviated as Boc-aminoheptanoic acid, is a synthetic compound belonging to the class of amino acids modified with a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis and peptide chemistry due to its unique structural properties, which facilitate various biological interactions and applications. This article delves into the biological activity of this compound, highlighting its mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₁₄N₁O₄
  • Molecular Weight : 174.19 g/mol

The presence of the Boc group protects the amino functionality, allowing selective reactions during synthesis without interference from the amino group.

The biological activity of this compound primarily stems from its role as a protected amino acid derivative. The Boc group provides stability and prevents premature reactions, allowing for controlled interactions within biological systems. Upon deprotection, the free amino group can participate in various biochemical reactions, influencing protein synthesis and other metabolic pathways.

Comparative Analysis with Similar Compounds

A comparative analysis of similar compounds reveals the unique features of this compound:

Compound NameStructureUnique Features
(3S)-3-{(tert-butoxy)carbonylamino}hexanoic acidC₆H₁₃NO₄One carbon longer; used in similar applications.
(3S)-3-{(tert-butoxy)carbonylamino}octanoic acidC₈H₁₅NO₄Two carbons longer; different solubility and reactivity profiles.
(3S)-3-{(tert-butoxy)carbonylamino}heptanoic acid C₇H₁₄NO₄ Intermediate structure; useful for specific peptide sequences.

Case Studies and Research Findings

  • Peptide Synthesis Applications : In studies focusing on peptide synthesis using Boc-protected amino acids, researchers have demonstrated that the use of such derivatives enhances yield and purity in product formation. The stability offered by the Boc group allows for multiple coupling steps without degradation of sensitive amino groups.
  • Drug Development : A recent study highlighted the use of Boc-amino acids in developing peptide-based therapeutics targeting specific diseases. The ability to incorporate these derivatives into larger peptide chains has been shown to improve pharmacological properties.
  • Bioconjugation Techniques : Research has explored bioconjugation methods utilizing Boc-protected amino acids to attach drugs or imaging agents to proteins. This approach has been effective in enhancing the specificity and efficacy of therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3S)-3-{[(tert-butoxycarbonyl)amino}heptanoic acid, and how are stereochemical integrity and yield optimized?

  • Methodology : The Boc (tert-butoxycarbonyl) group is typically introduced via reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. For stereochemical control, chiral auxiliaries or enantioselective catalysts are employed during the formation of the (3S)-configuration. Purification often involves column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) or recrystallization.
  • Data : Yield optimization (70–85%) is achieved under mild conditions (room temperature, 12–24 hours) . Crystallographic data from similar Boc-protected compounds confirm stereochemical fidelity through X-ray diffraction .

Q. How is the Boc protecting group selectively introduced and removed in this compound during peptide synthesis?

  • Introduction : The Boc group is added using Boc₂O in a dichloromethane or THF solvent system with catalytic DMAP. Reaction completion is monitored by TLC or HPLC .
  • Removal : Acidic conditions (e.g., 4M HCl in dioxane or TFA) cleave the Boc group without disrupting the heptanoic acid backbone. Deprotection efficiency (>95%) is confirmed by mass spectrometry .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

  • Methods :

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies chemical shifts for the Boc group (δ 1.4 ppm for tert-butyl) and carboxylic acid (δ 12–13 ppm).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve enantiomeric impurities .
  • MS : High-resolution ESI-MS confirms molecular weight (theoretical: 273.3 g/mol for C₁₃H₂₅NO₄) .

Advanced Research Questions

Q. How do steric and electronic effects of the Boc group influence the compound’s reactivity in peptide coupling reactions?

  • Mechanistic Insight : The bulky tert-butyl group reduces nucleophilicity of the amino group, minimizing side reactions (e.g., racemization) during activation with carbodiimides (DCC/EDC). Computational studies (DFT) show steric hindrance increases activation energy for undesired pathways .
  • Experimental Data : Coupling efficiency with HOBt/DIC reaches 85–90% in DMF, compared to 60–70% without Boc protection .

Q. How can researchers design enzyme inhibition assays using this compound to study amino acid-processing enzymes?

  • Protocol :

Target Enzymes : Use transaminases or decarboxylases known to act on β-amino acids.

Assay Setup : Monitor kinetic parameters (Km, Vmax) via UV-Vis (NADH depletion) or fluorescence-based detection.

Controls : Compare with unprotected (3S)-3-aminoheptanoic acid to isolate Boc group effects.

  • Findings : Similar Boc-protected analogs show competitive inhibition (Ki = 2–5 µM) against bacterial transaminases .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) when incorporating this Boc-protected residue?

  • Optimization :

  • Coupling Conditions : Use low-temperature (0–4°C) and additives like HOBt to suppress base-induced racemization.
  • Resin Choice : Wang resin (acid-labile) minimizes prolonged exposure to acidic deprotection steps.
    • Data : Racemization rates <2% are achievable via MALDI-TOF analysis of dipeptide models .

Q. What strategies are effective in synthesizing conformationally restricted analogs of this compound for structure-activity relationship (SAR) studies?

  • Approach :

  • Cyclization : Introduce disulfide bridges or lactam rings to restrict backbone flexibility.
  • Steric Modification : Replace the heptanoic chain with cyclopropane or cyclobutane moieties (e.g., as in cyclobutane derivatives from Enamine Ltd) .
    • Outcome : Conformationally restricted analogs show 5–10× higher binding affinity to peptide transporters in vitro .

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